Cas no 2228620-47-9 (3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine)

3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine structure
2228620-47-9 structure
Product Name:3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine
CAS No:2228620-47-9
MF:C11H15NOS
MW:209.307901620865
CID:5992662
PubChem ID:165669966
Update Time:2025-05-19

3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine Chemical and Physical Properties

Names and Identifiers

    • 3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine
    • EN300-1769649
    • 2228620-47-9
    • 3-{4H,5H,6H-cyclopenta[b]thiophen-2-yloxy}pyrrolidine
    • Inchi: 1S/C11H15NOS/c1-2-8-6-11(14-10(8)3-1)13-9-4-5-12-7-9/h6,9,12H,1-5,7H2
    • InChI Key: QKJLBWDWHJDLQZ-UHFFFAOYSA-N
    • SMILES: S1C(=CC2=C1CCC2)OC1CNCC1

Computed Properties

  • Exact Mass: 209.08743528g/mol
  • Monoisotopic Mass: 209.08743528g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 49.5Ų

3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine Pricemore >>

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Additional information on 3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine

3-{4H,5H,6H-Cyclopentabthiophen-2-yloxy}pyrrolidine: A Comprehensive Overview

The compound with CAS No. 2228620-47-9, commonly referred to as 3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine, has garnered significant attention in the field of organic chemistry and materials science. This compound is a derivative of pyrrolidine, a five-membered saturated heterocyclic amine, and incorporates a cyclopentabthiophene moiety. The integration of these structural elements endows the compound with unique electronic and optical properties, making it a subject of interest for researchers exploring advanced materials and functional molecules.

Recent studies have highlighted the potential of 3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine in applications such as organic electronics and optoelectronics. The cyclopentabthiophene group is known for its aromaticity and conjugation capabilities, which can enhance the compound's ability to participate in electron transfer processes. This property is particularly valuable in the development of materials for solar cells, light-emitting diodes (LEDs), and sensors. Researchers have reported that the compound exhibits favorable charge transport characteristics, which could be leveraged to improve the efficiency of these devices.

The synthesis of 3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine typically involves multi-step organic reactions. One common approach includes the nucleophilic substitution of an appropriate precursor with a cyclopentabthiophene derivative. The reaction conditions are carefully optimized to ensure high yields and selectivity. Recent advancements in catalytic methods have further streamlined the synthesis process, making it more accessible for large-scale production.

From a structural standpoint, 3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine features a pyrrolidine ring substituted with an oxygen atom that connects to the cyclopentabthiophene moiety. This substitution pattern influences the compound's solubility and stability in various solvents. Experimental data indicate that the compound exhibits moderate solubility in common organic solvents such as dichloromethane and tetrahydrofuran (THF), which facilitates its use in solution-based applications.

The electronic properties of 3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine have been extensively studied using techniques such as cyclic voltammetry (CV) and UV-vis spectroscopy. These studies reveal that the compound has a relatively low band gap, which is advantageous for applications requiring efficient charge separation. Additionally, its thermal stability has been assessed through thermogravimetric analysis (TGA), demonstrating that the compound can withstand elevated temperatures without significant decomposition.

In terms of practical applications, 3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine has shown promise as a building block for constructing advanced materials with tailored functionalities. For instance, researchers have explored its use in creating hybrid materials that combine organic and inorganic components. These materials exhibit enhanced mechanical strength and electrical conductivity compared to their individual components.

Moreover, recent investigations into the photophysical properties of 3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine have revealed its potential as a photosensitizer in photocatalytic reactions. The compound's ability to absorb light across a broad spectrum enables it to facilitate energy transfer processes efficiently. This property opens up new avenues for its application in environmental remediation technologies.

In summary, 3-{4H,5H,6H-cyclopentabthiophen-2-yloxy}pyrrolidine (CAS No. 2228620-47-9) is a versatile compound with a rich structural composition and diverse functional properties. Its integration into cutting-edge research areas such as organic electronics and photocatalysis underscores its significance in modern material science. As ongoing studies continue to uncover new insights into its behavior and applications

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